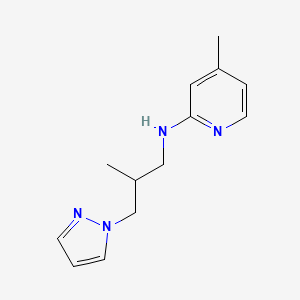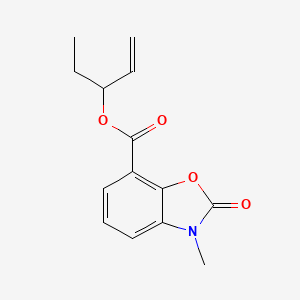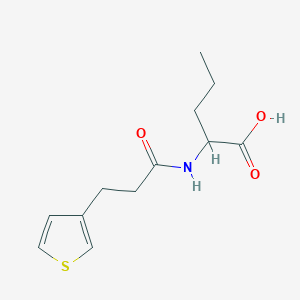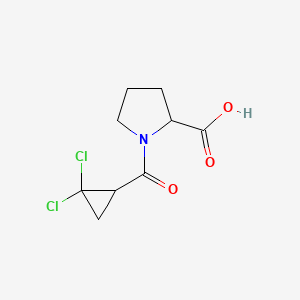![molecular formula C20H27N3O B7632440 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol](/img/structure/B7632440.png)
2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol, also known as MPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPPE is a selective agonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction.
Mechanism of Action
2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol acts as a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily involved in the regulation of pain. When 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release and the modulation of neuronal activity. This results in a reduction in pain perception and an increase in reward and pleasure.
Biochemical and Physiological Effects:
2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol has been shown to have potent analgesic effects that are comparable to morphine, but with fewer side effects. In addition, 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in addiction treatment. 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol has also been shown to have antidepressant-like effects in animal models of depression.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol in lab experiments are its potent analgesic effects, its ability to reduce drug-seeking behavior, and its antidepressant-like effects. However, the limitations of using 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol in lab experiments are its complex synthesis method and its potential for abuse.
Future Directions
There are several future directions for research on 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol. One direction is to investigate its potential therapeutic applications in pain management, addiction treatment, and mood disorders. Another direction is to explore its mechanism of action in more detail, including its interactions with other neurotransmitter systems. Finally, future research could focus on developing new analogs of 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol that have improved pharmacokinetic properties and fewer side effects.
Synthesis Methods
The synthesis of 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol involves a series of chemical reactions that start with 3-methylpiperidine-4-carboxylic acid. The acid is first converted into the corresponding ester, which is then reduced to the alcohol using sodium borohydride. The alcohol is then reacted with 4-aminophenylpyridine to form 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol. The overall synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and mood disorders. In preclinical studies, 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol has been shown to have potent analgesic effects that are comparable to morphine, but with fewer side effects. 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful tool in addiction treatment. In addition, 2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol has been shown to have antidepressant-like effects in animal models of depression.
properties
IUPAC Name |
2-[4-[[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-16-14-23(15-19-4-2-3-11-21-19)12-9-20(16)22-18-7-5-17(6-8-18)10-13-24/h2-8,11,16,20,22,24H,9-10,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYQXVLCKIQUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1NC2=CC=C(C=C2)CCO)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[3-Methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]phenyl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)
![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)

![2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
![2-Anilino-1-[4-(oxan-4-yl)-1,4-diazepan-1-yl]ethanone;dihydrochloride](/img/structure/B7632391.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)


![tert-butyl N-[1-[(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-2-methylpropan-2-yl]carbamate](/img/structure/B7632411.png)
![2-Methylpropyl 4-[(2-hydroxycyclohexyl)amino]piperidine-1-carboxylate](/img/structure/B7632422.png)


![N-[1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-yl]-1-methylpyrazole-4-carboxamide](/img/structure/B7632452.png)
